Diethyl 6,6'-(butane-1,4-diyldisulfanediyl)bis(5-cyano-4-cyclohexyl-2-methyl-1,4-dihydropyridine-3-carboxylate)
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Overview
Description
Diethyl 6,6’-(butane-1,4-diyldisulfanediyl)bis(5-cyano-4-cyclohexyl-2-methyl-1,4-dihydropyridine-3-carboxylate) is a complex organic compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their wide range of biological activities and are often used in medicinal chemistry for the development of various therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 6,6’-(butane-1,4-diyldisulfanediyl)bis(5-cyano-4-cyclohexyl-2-methyl-1,4-dihydropyridine-3-carboxylate) typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt . The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Diethyl 6,6’-(butane-1,4-diyldisulfanediyl)bis(5-cyano-4-cyclohexyl-2-methyl-1,4-dihydropyridine-3-carboxylate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyridines, tetrahydropyridines, and other functionalized derivatives .
Scientific Research Applications
Diethyl 6,6’-(butane-1,4-diyldisulfanediyl)bis(5-cyano-4-cyclohexyl-2-methyl-1,4-dihydropyridine-3-carboxylate) has several applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl 6,6’-(butane-1,4-diyldisulfanediyl)bis(5-cyano-4-cyclohexyl-2-methyl-1,4-dihydropyridine-3-carboxylate) involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can inhibit calcium influx into cells, leading to various physiological effects such as vasodilation and reduced cardiac workload . The pathways involved include the modulation of intracellular calcium levels and the subsequent effects on cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: A long-acting dihydropyridine calcium channel blocker used for similar indications.
Uniqueness
Diethyl 6,6’-(butane-1,4-diyldisulfanediyl)bis(5-cyano-4-cyclohexyl-2-methyl-1,4-dihydropyridine-3-carboxylate) is unique due to its specific structural features, which may confer distinct biological activities and pharmacokinetic properties compared to other dihydropyridines .
Properties
Molecular Formula |
C36H50N4O4S2 |
---|---|
Molecular Weight |
666.9 g/mol |
IUPAC Name |
ethyl 5-cyano-6-[4-[(3-cyano-4-cyclohexyl-5-ethoxycarbonyl-6-methyl-1,4-dihydropyridin-2-yl)sulfanyl]butylsulfanyl]-4-cyclohexyl-2-methyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C36H50N4O4S2/c1-5-43-35(41)29-23(3)39-33(27(21-37)31(29)25-15-9-7-10-16-25)45-19-13-14-20-46-34-28(22-38)32(26-17-11-8-12-18-26)30(24(4)40-34)36(42)44-6-2/h25-26,31-32,39-40H,5-20H2,1-4H3 |
InChI Key |
FLALWCDXSHBDJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2CCCCC2)C#N)SCCCCSC3=C(C(C(=C(N3)C)C(=O)OCC)C4CCCCC4)C#N)C |
Origin of Product |
United States |
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